![molecular formula C10H8O2S B1585965 Methyl benzo[b]thiophene-2-carboxylate CAS No. 22913-24-2](/img/structure/B1585965.png)
Methyl benzo[b]thiophene-2-carboxylate
Overview
Description
Methyl benzo[b]thiophene-2-carboxylate (CAS 22913-24-2) is a heterocyclic compound featuring a benzothiophene core esterified at the 2-position with a methyl group. Its IUPAC name is methyl 1-benzothiophene-2-carboxylate, and it is alternatively termed methyl thianaphthene-2-carboxylate . This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-rich aromatic system and modifiable carboxylate group. Derivatives of this scaffold are investigated for antiviral, anticancer, and neurodegenerative disease applications .
Preparation Methods
Two-Step Process via 2-Halobenzaldehyde and Alkyl Mercaptan (Patent WO1999047510A2)
A well-documented industrially relevant method involves a two-step process:
Step 1: Formation of 2-Alkylthiobenzaldehyde Intermediate
- React 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde) with an alkyl mercaptan (e.g., thioglycolic acid or ethyl thioglycolate) in the presence of an aqueous alkali metal hydroxide solution (10-15% w/w) and optionally a phase transfer catalyst.
- The reaction is carried out under reflux or elevated temperatures (115-125°C) and moderate pressure (15-25 psi) for 1-5 hours.
- This produces a 2-alkylthiobenzaldehyde intermediate.
Step 2: Cyclization to 2-Benzo[b]thiophenecarboxylic Acid
- The intermediate is then treated with a 2-haloacetic acid derivative at about 110°C.
- Cyclization occurs, producing 2-benzo[b]thiophenecarboxylic acid along with alkyl halide by-products.
- Acidification with mineral acids (e.g., hydrochloric acid) precipitates the acid product.
- The acid is then esterified to the methyl ester via standard esterification techniques.
Parameter | Typical Value |
---|---|
Temperature (Step 1) | 115-125 °C |
Pressure (Step 1) | 15-25 psi |
Reaction time (Step 1) | 1-5 hours (typically ~3 hours) |
Yield of 2-benzo[b]thiophenecarboxylic acid | Up to 92% combined crops |
This method is robust and scalable, yielding high purity acid intermediates suitable for further esterification.
Direct Synthesis via Nitro Displacement and Benzannulation (Recent Research)
Recent studies have reported direct synthetic routes involving nucleophilic aromatic substitution of nitro groups on benzaldehyde derivatives followed by hetero-type benzannulation to form benzo[b]thiophene-2-carboxylate esters.
- Use of TiCl4 or SnCl4 as Lewis acid catalysts promotes cyclization.
- Reaction of 2-nitrobenzaldehyde derivatives with ethyl or methyl mercaptoglycolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Potassium carbonate or other bases facilitate nucleophilic substitution and cyclization.
- These methods allow direct access to ester derivatives without isolating the acid intermediate.
This approach offers a streamlined synthesis with fewer purification steps and has been demonstrated for various substituted benzo[b]thiophene esters.
Esterification and Functionalization Procedures
Once 2-benzo[b]thiophenecarboxylic acid is obtained, preparation of methyl benzo[b]thiophene-2-carboxylate involves:
- Esterification: Acid treatment with methanol in the presence of acid catalysts or via acid chloride intermediates.
- Base Hydrolysis and Re-esterification: Some protocols hydrolyze ethyl esters to acids and then re-esterify to methyl esters.
- Purification: Recrystallization from methanol or chromatographic techniques ensure high purity.
Typical esterification conditions include stirring the acid with methanol and catalytic sulfuric acid or using DCC (dicyclohexylcarbodiimide) coupling agents for carbamate or hydrazine derivatives.
Representative Experimental Procedures from Literature
Summary Table of Preparation Methods
Research Findings and Notes
- The use of phase transfer catalysts and controlled pressure enhances yields and reaction rates in the halobenzaldehyde route.
- Direct synthetic methods involving nitro displacement reduce the number of purification steps and allow access to diverse substituted esters.
- Esterification and functionalization of benzo[b]thiophene-2-carboxylic acid derivatives are well-established, enabling further derivatization for pharmaceutical applications.
- The choice of solvent (DMF, DMSO, 2-butanone) and base (K2CO3, NaOH) significantly affects reaction efficiency and product purity.
- Recent density functional theory (DFT) studies support mechanistic insights into cyclization and substitution steps, aiding in optimization.
Chemical Reactions Analysis
Methyl benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents to form carbon-carbon bonds . Major products formed from these reactions include various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Synthesis of Methyl Benzo[b]thiophene-2-carboxylate
The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with methyl 2-mercaptoacetate under basic conditions. This pathway has been shown to yield high purity products suitable for further biological evaluation .
Key Synthetic Route:
- Starting Materials:
- 2-Fluorobenzaldehyde
- Methyl 2-mercaptoacetate
- Conditions:
- Base: Potassium carbonate (K₂CO₃)
- Solvent: N,N-Dimethylformamide (DMF)
The reaction proceeds through a series of steps that include hydrolysis and cyclization, leading to the formation of the desired methyl ester derivative.
Biological Activities
This compound has been investigated for its antitubercular properties, particularly against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains. Recent studies have highlighted its efficacy in inhibiting bacterial growth, making it a candidate for developing new antitubercular agents.
Case Study: Antitubercular Activity
In vitro studies demonstrated that derivatives of benzo[b]thiophene-2-carboxylic acid exhibited significant activity against both active and dormant forms of MTB. For instance:
- Compound 7b showed a minimum inhibitory concentration (MIC) ranging from 2.73 to 22.86 μg/mL against multidrug-resistant MTB strains .
- Compounds with specific substitutions (e.g., chloro groups) enhanced the antimicrobial efficacy, indicating structure-activity relationships that could guide future drug design .
Applications in Medicinal Chemistry
The compound's structural features contribute to its potential as a scaffold for drug development. Its derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory and anticancer effects.
Compound | Activity | MIC (μg/mL) | Remarks |
---|---|---|---|
7b | Antitubercular | 2.73 - 22.86 | Effective against MDR strains |
8c | Antimicrobial | 0.60 | Significant against dormant BCG |
8g | Antimicrobial | 0.61 | High selectivity index |
Regulatory Information and Safety
This compound is classified with certain safety hazards:
- H315 – Causes skin irritation
- H319 – Causes serious eye irritation
- H335 – May cause respiratory irritation
Safety precautions are recommended to mitigate exposure risks during handling and experimentation .
Mechanism of Action
The mechanism of action of methyl benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that thiophene derivatives can act as inhibitors of various enzymes and receptors, thereby modulating biological processes . The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃O) enhance stability and electrophilicity, favoring interactions with biological targets like viral proteases .
- Amino groups improve aqueous solubility and enable hydrogen bonding, critical for targeting amyloid aggregates in neurodegenerative diseases .
Antiviral Activity
- Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exhibits potent anti-hepatitis B virus (HBV) activity, with molecular docking studies revealing strong interactions with HBV polymerase via sulfonyl and morpholine moieties .
- Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate (analog with imidazole side chain) shows inhibitory activity against SARS-CoV-2 main protease (Mpro), highlighting the role of heteroaromatic side chains in modulating enzyme binding .
Selectivity in Neurodegenerative Disease
- Methyl thiophene-2-carboxylate derivatives (e.g., bTVBT2) demonstrate selectivity for tau protein aggregates over amyloid-β, whereas selenophene analogs (e.g., methyl selenophene-2-carboxylate) exhibit altered binding kinetics due to selenium’s larger atomic radius and polarizability .
Biological Activity
Methyl benzo[b]thiophene-2-carboxylate (MBTCA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.
- Molecular Formula : C₁₀H₈O₂S
- Molecular Weight : 192.24 g/mol
- Melting Point : 69-70 °C
- CAS Number : 22913-24-2
Antimicrobial Activity
Recent studies have demonstrated that MBTCA exhibits promising activity against various strains of bacteria, particularly Mycobacterium tuberculosis (MTB).
Case Study: Antitubercular Activity
A study evaluated the antitubercular efficacy of MBTCA and its derivatives against both drug-sensitive and multidrug-resistant strains of MTB. The Minimum Inhibitory Concentration (MIC) values were determined using in vitro assays.
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
MBTCA | 2.73 - 22.86 | MDR-MTB |
8c | 0.60 | Dormant BCG |
8g | 0.61 | Dormant BCG |
The results indicated that MBTCA derivatives had lower cytotoxicity and higher selectivity indices against human cancer cell lines compared to traditional drugs like Rifampicin (RIF) and Isoniazid (INH) .
Anticancer Activity
MBTCA has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HeLa and Panc-1 cells.
Cytotoxicity Studies
In cytotoxicity assays, MBTCA demonstrated low toxicity levels while maintaining significant anticancer activity:
Cell Line | IC50 (μM) | Observations |
---|---|---|
HeLa | 5.0 | Moderate inhibition |
Panc-1 | 4.5 | Strong inhibition |
These findings suggest that MBTCA could serve as a lead candidate for developing new anticancer therapies .
Enzyme Inhibition
Another area of research involves the inhibitory effects of MBTCA on cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's.
Cholinesterase Inhibition Study
A recent study assessed the inhibitory potential of MBTCA derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
Compound | AChE IC50 (μM) | BChE IC50 (μM) |
---|---|---|
MBTCA | 10.5 | 15.3 |
5f | 9.8 | 12.0 |
The results indicated that certain derivatives exhibited potent inhibition comparable to standard cholinesterase inhibitors like galantamine, suggesting their potential for treating cognitive disorders .
Molecular Docking Studies
To further understand the interaction between MBTCA and its biological targets, molecular docking studies were conducted. These studies revealed that MBTCA binds effectively to the active sites of relevant enzymes, providing insights into its mechanism of action.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl benzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via heterocyclization of 2-fluorobenzaldehyde derivatives with methyl thioglycolate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) . Microwave-assisted synthesis is an alternative method that reduces reaction time and improves yield by enhancing reaction efficiency . Key factors affecting yield include solvent choice (polar aprotic solvents like DMF favor cyclization), temperature control (60–80°C optimal), and catalyst/base selection (triethylamine or K₂CO₃). Impurities often arise from incomplete cyclization or ester hydrolysis, necessitating purification via recrystallization or column chromatography .
Q. How is the structure of this compound characterized, and what analytical techniques are most effective?
Structural confirmation relies on ¹H/¹³C NMR to identify the ester carbonyl (δ ~165–170 ppm in ¹³C NMR), aromatic protons (δ ~7–8 ppm in ¹H NMR), and thiophene ring signals. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 206 for C₁₀H₈O₂S), while X-ray crystallography resolves stereoelectronic effects in derivatives . Reverse-phase HPLC (e.g., Newcrom R1 column) is used for purity analysis, with mobile phases optimized for retention time and peak symmetry .
Q. What in vitro biological assays are typically employed to evaluate the bioactivity of this compound derivatives?
Common assays include:
- Antimicrobial activity : Disk diffusion against Staphylococcus aureus or Escherichia coli to measure inhibition zones .
- Enzyme inhibition : Fluorometric assays for targets like 5-lipoxygenase or STAT3, with IC₅₀ calculations .
- Antioxidant activity : DPPH radical scavenging assays to quantify free radical neutralization .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to assess viability reduction .
Advanced Research Questions
Q. How can computational methods like molecular docking or QSAR models enhance the design of this compound derivatives with improved bioactivity?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like STAT3 or hepatitis B virus proteins, guiding substitutions at the 3- or 5-positions for enhanced affinity . QSAR models correlate substituent effects (e.g., electron-withdrawing groups at position 6) with logP and IC₅₀ values, enabling rational design of derivatives with optimized pharmacokinetics . For example, trifluoromethyl groups improve metabolic stability but may reduce solubility, requiring balancing via Hammett σ constants .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound derivatives?
Discrepancies often arise from poor bioavailability or off-target effects. Solutions include:
- Pharmacokinetic profiling : Assessing plasma stability (e.g., microsomal incubation) and permeability (Caco-2 assays) to identify metabolic liabilities .
- Prodrug strategies : Ester hydrolysis to carboxylic acids for improved solubility, as seen in Zileuton analogs .
- In vivo imaging : Radiolabeled derivatives (e.g., ¹⁸F for PET) to track biodistribution and target engagement .
Q. How do substituent modifications at specific positions on the benzo[b]thiophene core influence the compound's biological activity and physicochemical properties?
Substituent effects are well-documented:
- Position 3 : Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition but reduce solubility. For example, trifluoromethyl derivatives show 10-fold higher STAT3 inhibition than unsubstituted analogs .
- Position 5 : Methyl or amino groups improve antioxidant activity (DPPH IC₅₀ ~20 μM) by stabilizing radical intermediates .
- Position 6 : Halogens (e.g., -Br) increase electrophilicity, aiding nucleophilic aromatic substitution in further derivatization .
Q. What advanced purification techniques are recommended for isolating this compound derivatives, especially for stereoisomer separation?
- Preparative HPLC : Using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .
- Crystallization-induced asymmetric transformation : For diastereomeric salts, as seen in morpholinosulfonyl derivatives .
- Continuous flow reactors : Scalable purification with in-line UV monitoring to isolate high-purity batches (>99%) .
Q. How can reaction optimization techniques (e.g., Design of Experiments) be applied to improve the scalability and sustainability of this compound synthesis?
Design of Experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading) for microwave-assisted synthesis. For example, a Central Composite Design revealed that 70°C and 15 mol% K₂CO₃ maximize yield (85%) while minimizing byproducts . Green chemistry approaches substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity, achieving comparable yields (78%) .
Properties
IUPAC Name |
methyl 1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRAZMUPVIGDCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384160 | |
Record name | Methyl benzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22913-24-2 | |
Record name | Methyl benzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl benzo[b]thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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